

Application Notes and Protocols: 2-Methyl-5-nitroaniline in Industrial Applications

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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline

Cat. No.: B049896

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine or by its trade name Fast Scarlet G Base, is a versatile chemical intermediate with significant industrial applications.[1] Primarily, it serves as a crucial diazo component in the synthesis of a wide array of azo dyes and pigments, lending to a variety of red, orange, yellow, and brown colorants.[2] Beyond the colorant industry, **2-Methyl-5-nitroaniline** is a key starting material in the synthesis of pharmaceuticals, most notably in the production of the targeted cancer therapy drug, Imatinib.[3][4] Its utility also extends to the agrochemical sector.[5] This document provides a detailed overview of its principal applications, experimental protocols for key syntheses, and an exploration of its metabolic pathway relevant to drug development and toxicology.

Physicochemical and Spectroscopic Data

2-Methyl-5-nitroaniline is a yellow to orange-brown crystalline solid with a faint aromatic odor.[1] It has limited solubility in water but is more soluble in organic solvents such as ethanol, acetone, and chloroform.[1][6]

Table 1: Physicochemical and Spectroscopic Properties of **2-Methyl-5-nitroaniline**

Property	Value	Reference(s)
Chemical Identifiers		
CAS Registry Number	99-55-8	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15 g/mol	
Physical Properties		
Appearance	Yellow to orange-brown crystalline solid/powder	[1]
Melting Point	103-106 °C	[7]
Boiling Point	294.61°C (estimate)	[7]
Water Solubility	<0.1 g/100 mL at 19 °C	[7]
Spectroscopic Data		
¹ H NMR (400 MHz, CDCl ₃)	δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH ₂), 2.22 (s, 3H, -CH ₃)	[1]
¹³ C NMR (100 MHz, CDCl ₃)	δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH ₃)	[1]
Safety Information		
Hazard Classifications	Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity (Suspected)	[8]

Industrial Applications

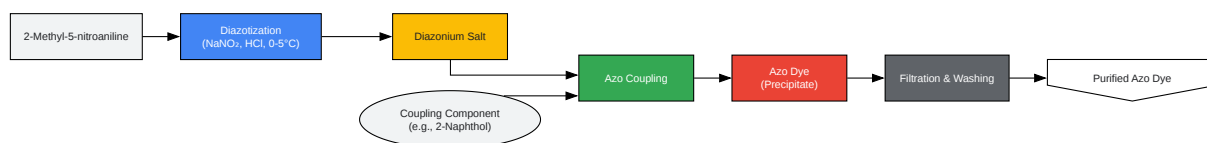
Azo Dyes and Pigments Synthesis

The primary industrial application of **2-Methyl-5-nitroaniline** is as a diazo component for producing azo colorants.[2] This process involves two main stages: diazotization and azo coupling.[2]

- **Diazotization:** The primary amino group ($-NH_2$) of **2-Methyl-5-nitroaniline** is converted into a highly reactive diazonium salt ($-N_2^+$) using nitrous acid (HNO_2), which is typically generated in situ from sodium nitrite ($NaNO_2$) and a strong acid like hydrochloric acid (HCl) at low temperatures ($0-5\text{ }^{\circ}C$).^[2]
- **Azo Coupling:** The resulting diazonium salt acts as an electrophile and reacts with a coupling component—an electron-rich aromatic compound such as a phenol or another aniline derivative (e.g., a naphthol derivative)—to form the stable azo compound ($R-N=N-R'$), which constitutes the dye or pigment molecule.^[2]

This compound is a precursor for a wide range of red, orange, yellow, and brown hues and is a key intermediate for producing important colorants like Pigment Red 17 and Pigment Red 22.

^[2]^[3]



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General workflow for Azo Dye synthesis.

Pharmaceutical Synthesis

2-Methyl-5-nitroaniline is a crucial intermediate in the pharmaceutical industry, most notably for the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.^[3]^[4] The synthesis of Imatinib involves a multi-step process where the structural features of **2-Methyl-5-nitroaniline** are incorporated into the final drug molecule.

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline

This protocol describes the laboratory-scale synthesis of **2-Methyl-5-nitroaniline** via the nitration of o-toluidine.[\[1\]](#)

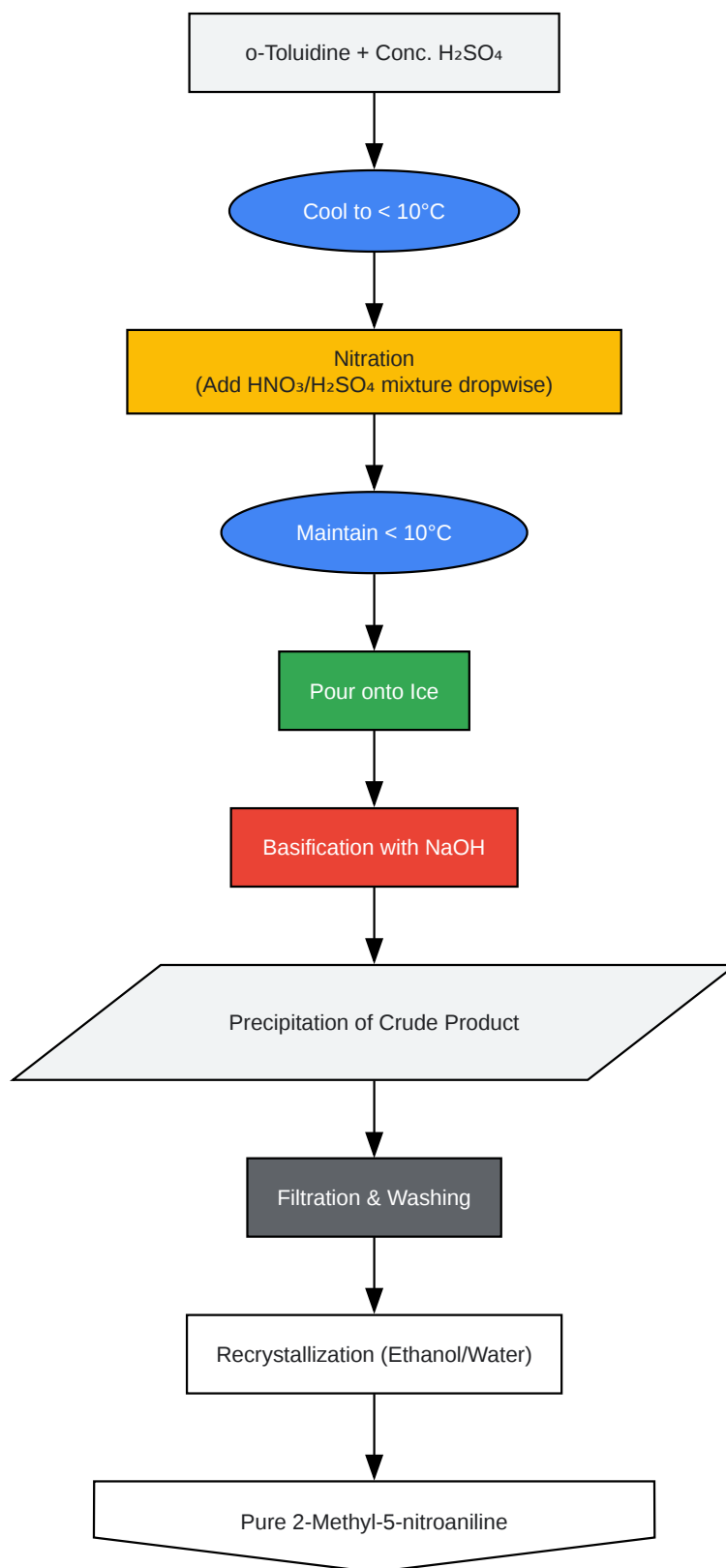
Materials:

- o-Toluidine
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Sodium Hydroxide (NaOH) solution
- Ice
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- In a reaction vessel equipped with a stirrer and a cooling bath, add concentrated sulfuric acid and cool to below 10 °C.
- Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C to form the o-toluidinium salt.
- Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the reaction vessel over approximately 2 hours, maintaining the temperature below 10 °C.[\[1\]](#)
- After the addition is complete, pour the reaction mixture onto ice.
- Carefully basify the acidic solution with a sodium hydroxide solution until an orange precipitate of **2-Methyl-5-nitroaniline** forms.[\[1\]](#)
- Collect the crude precipitate by filtration and wash it thoroughly with water.

- The product can be further purified by recrystallization from ethanol or water to yield yellow to orange-brown crystals.[1]



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Synthesis workflow for **2-Methyl-5-nitroaniline**.

Synthesis of a Representative Azo Dye (Disperse Red)

This protocol outlines the synthesis of a disperse red dye using **2-Methyl-5-nitroaniline** as the diazo component and N,N-diethylaniline as the coupling component.[9]

Materials:

- **2-Methyl-5-nitroaniline**
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- N,N-diethylaniline
- Sodium Acetate
- Ice
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- Diazotization:
 - Dissolve **2-Methyl-5-nitroaniline** (0.01 mol) in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5°C in an ice bath.
 - Add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise while maintaining the low temperature to form the diazonium salt.[9]

- Coupling:
 - Prepare a cooled solution of N,N-diethylaniline (0.01 mol) in a suitable solvent.
 - Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring.
- pH Adjustment:
 - Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate solution to facilitate the coupling reaction.[\[9\]](#)
- Isolation and Purification:
 - Collect the precipitated dye by filtration.
 - Wash the dye with water and dry it.
 - Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[\[9\]](#)

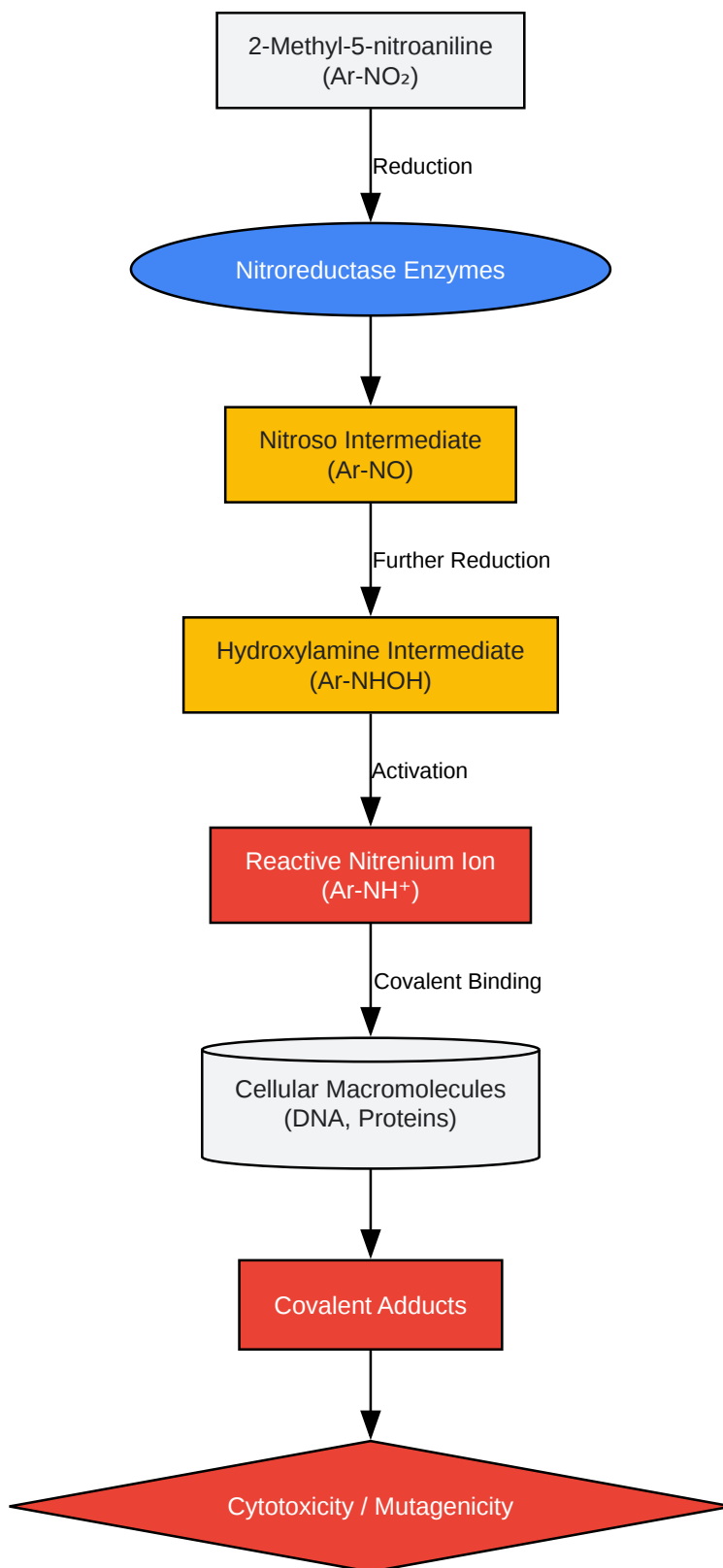
Relevance to Drug Development: Metabolic Activation and Toxicology

For professionals in drug development, understanding the metabolic fate and toxicological profile of chemical intermediates is paramount. **2-Methyl-5-nitroaniline** is known to be a metabolite of 2,4-dinitrotoluene.[\[10\]](#) The biological activity and potential toxicity of nitroaromatic compounds are often linked to the metabolic reduction of the nitro group.[\[9\]](#)

Intracellular nitroreductase enzymes can reduce the nitro group of **2-Methyl-5-nitroaniline** to form reactive intermediates.[\[9\]](#) These electrophilic intermediates can potentially bind to cellular macromolecules like DNA and proteins, leading to cytotoxic effects.[\[9\]](#) This mechanism is a critical area of study for assessing the safety of drugs derived from this intermediate and for the potential development of targeted therapeutics, such as anticancer and antimicrobial agents.[\[9\]](#)

The International Agency for Research on Cancer (IARC) has classified **2-methyl-5-nitroaniline** as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to

humans due to limited evidence.[2][4] However, it is suspected of causing cancer and is known to be toxic if swallowed, in contact with skin, or inhaled.[4][8]



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Proposed metabolic activation of **2-Methyl-5-nitroaniline**.

Conclusion

2-Methyl-5-nitroaniline is a cornerstone intermediate in the chemical industry, with its primary role in the production of azo dyes and pigments being well-established. Its application in the pharmaceutical sector, particularly in the synthesis of Imatinib, highlights its importance for drug development professionals. A thorough understanding of its synthesis, reactivity, and metabolic profile is essential for its safe and effective use in both research and industrial settings. The provided protocols and data serve as a valuable resource for scientists and researchers working with this versatile compound.

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